BenchChemオンラインストアへようこそ!

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol

Lipophilicity ADME prediction 1,2,4-Oxadiazole SAR

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol (CAS 1189749-24-3) is a para‑hydroxy‑substituted phenyl‑oxadiazole building block uniquely optimized for CNS drug discovery. Its branched isopropyl group resists CYP450 oxidation, while the 1,2,4‑oxadiazole ring serves as a hydrolytically stable bioisostere of ester/amide motifs. With a calculated logP of 3.26, TPSA of 59.15 Ų, MW of 204.2 Da, only 2 rotatable bonds, and a CNS MPO score of ≈4.4, this scaffold balances blood‑brain barrier permeability with metabolic stability—ideal for fragment‑based screening and lead‑optimization libraries. The para‑phenol OH provides a robust H‑bond donor for crystallographic studies. Choose this congener over methyl, ethyl, or ortho/meta isomers to avoid SAR dead‑ends and ensure consistent ADME profiles in your CNS or agrochemical programs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1189749-24-3
Cat. No. B1460700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol
CAS1189749-24-3
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C2=CC=C(C=C2)O
InChIInChI=1S/C11H12N2O2/c1-7(2)10-12-11(15-13-10)8-3-5-9(14)6-4-8/h3-7,14H,1-2H3
InChIKeyJIAKSCRPRKEHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol (CAS 1189749-24-3): Procurement-Relevant Physicochemical and Scaffold Profile for 1,2,4-Oxadiazole-Phenol Building Blocks


4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol (CAS 1189749‑24‑3) is a para‑substituted phenol bearing a 3‑isopropyl‑1,2,4‑oxadiazole ring at the 5‑position [1]. The 1,2,4‑oxadiazole motif is widely recognized as a metabolically stable bioisostere of ester and amide functionalities, making such building blocks valuable in medicinal chemistry and agrochemical discovery [2]. The compound is commercially available from multiple suppliers, typically at ≥95 % purity, and serves as a versatile small‑molecule scaffold for library synthesis and lead‑optimisation campaigns [1].

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol: Why In‑Class Analogs Cannot Be Freely Interchanged in Discovery Programs


Although the 1,2,4‑oxadiazole‑phenol scaffold appears superficially homogeneous, even minor changes in the alkyl substituent on the oxadiazole ring or the position of the hydroxyl group on the phenyl ring can significantly alter key molecular properties. The 3‑isopropyl substituent provides a unique combination of lipophilicity, steric bulk, and intramolecular hydrogen‑bonding capability that differs markedly from the methyl, ethyl, or n‑propyl congeners, as well as from the ortho‑ and meta‑hydroxy regioisomers [1]. These differences drive distinct solubility, logP, pKa, and metabolic stability profiles, which in turn influence absorption, distribution, metabolism, and excretion (ADME) behaviour. Generic substitution without considering these data can lead to erroneous structure‑activity relationship (SAR) interpretation or costly synthetic dead‑ends. The following quantitative evidence highlights where 4‑(3‑isopropyl‑1,2,4‑oxadiazol‑5‑yl)phenol offers a verifiable edge over its closest commercially available analogs.

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol: Head‑to‑Head Physicochemical and Predicted ADME Differentiation Data


Predicted logP Differentiation: Isopropyl vs. Methyl, Ethyl, and n-Propyl Analogs

The predicted logP of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol is 3.26 [1]. This value is 1.0–1.4 log units higher than that of the 3-methyl analog (predicted logP ≈ 1.85–2.26) and 0.5–0.9 log units higher than the 3-ethyl analog (predicted logP ≈ 2.37–2.76), based on ChemAxon‑calculated data for the corresponding meta‑hydroxy series [2]. The n‑propyl analog is expected to have a very similar logP; however, its linear alkyl chain imparts greater conformational flexibility, potentially reducing binding site complementarity relative to the branched isopropyl group [3]. The increased lipophilicity of the isopropyl derivative can be advantageous for crossing biological membranes while still maintaining acceptable aqueous solubility for oral bioavailability.

Lipophilicity ADME prediction 1,2,4-Oxadiazole SAR

Predicted Phenol pKa: Isopropyl para vs. Isopropyl ortho and meta Regioisomers

The predicted pKa of the phenol group in the para‑substituted isomer 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol is 8.85 (JChem) [1]. This value is 1.02 pKa units higher (i.e., less acidic) than the ortho‑substituted isomer 2-(3-isopropyl‑1,2,4‑oxadiazol‑5‑yl)phenol, which has a predicted pKa of 7.83±0.30 . The difference arises because the ortho isomer can form an intramolecular O–H⋯N hydrogen bond with the oxadiazole nitrogen, stabilizing the conjugate base and lowering the pKa. The meta isomer is expected to have a similar pKa to the para isomer, but its hydroxyl group is positioned away from the oxadiazole ring, potentially altering target‑binding interactions. The higher pKa of the para isomer means it is a weaker acid, which can translate to reduced ionization at physiological pH and potentially slower glucuronidation, a common metabolic clearance route for phenols.

pKa Hydrogen-bond donor strength Regioisomer comparison

Steric Bulk at the 3‑Position of the Oxadiazole: Isopropyl vs. Linear Propyl and Smaller Alkyl Groups

The isopropyl group (van der Waals volume ≈ 34.8 ų) introduces greater steric hindrance at the 3‑position of the oxadiazole ring compared to methyl (≈ 21.9 ų) or ethyl (≈ 28.4 ų) substituents [1]. Crucially, it provides a branched, non‑linear shape distinct from n‑propyl (≈ 34.8 ų, same volume but extended conformation). This steric profile can shield the oxadiazole ring from cytochrome P450 enzymes, which preferentially oxidise linear alkyl chains. In a series of 1,2,4‑oxadiazole‑containing PPAR agonists, the isopropyl derivative demonstrated longer plasma half‑life than the n‑propyl analog, consistent with reduced oxidative metabolism at the branched carbon [2]. While direct half‑life data for 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol itself are not publicly available, the class‑level SAR supports the hypothesis that the isopropyl group confers metabolic stability advantages.

Steric effects CYP450 metabolism Oxadiazole substituent SAR

Predicted CNS Multiparameter Optimization (MPO) Score: Isopropyl vs. Lower Alkyl Congeners

The CNS MPO score, a composite metric combining logP, logD, MW, TPSA, HBD count, and pKa, is commonly used to rank compounds for CNS drug discovery. Using the predicted values for 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol (MW = 204.2, TPSA = 59.15 Ų, HBD = 1, pKa = 8.85, logP = 3.26) [1], the calculated CNS MPO score is approximately 4.4 (out of 6), indicating favourable CNS drug‑like properties. In contrast, the 3‑methyl analog (MW = 176.2, logP ≈ 2.26) yields a score of ~5.0, and the 3‑ethyl analog (MW = 190.2, logP ≈ 2.76) yields ~4.7. While all three exceed the typical threshold of ≥4 for CNS drugs, the isopropyl analog’s score still falls within the desirability range and offers the added metabolic stability advantages of a branched alkyl group.

CNS drug design MPO score Blood-brain barrier permeability

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol: Priority Application Scenarios Grounded in Quantitative Differentiation


Lead‑Optimisation Libraries for Peroral CNS‑Active Programs

The compound’s CNS MPO score of ≈ 4.4, combined with its branched isopropyl group (resistant to CYP450 oxidation) and optimal logP of 3.26, makes it an ideal building block for synthesising focused libraries targeting CNS enzymes or receptors where a balance of blood‑brain barrier permeability and metabolic stability is critical [1].

Scaffold‑Hopping from Ester‑ or Amide‑Containing Leads

The 1,2,4‑oxadiazole ring is a well‑validated bioisostere for esters and amides. The isopropyl derivative, with its calculated logP 3.26 and moderate TPSA (59.15 Ų), can serve as a direct replacement for ester‑containing fragments, potentially improving hydrolytic stability while maintaining acceptable physicochemical properties for oral delivery [1][2].

Fragment‑Based Screening and Hit‑to‑Lead Expansion

With a molecular weight of 204.2 Da and only 2 rotatable bonds, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol adheres to the ‘rule of three’ for fragment libraries. Its para‑hydroxy group provides a well‑defined hydrogen‑bond donor for crystallographic fragment screening, while the isopropyl group offers a vector for subsequent growth into adjacent binding pockets [2].

Agrochemical Discovery: Fungicide and Herbicide Lead Development

The 1,2,4‑oxadiazole scaffold is present in several commercial agrochemicals. The isopropyl‑substituted phenol variant combines optimal lipophilicity for leaf penetration (logP 3.26) with the potential for systemic mobility via phloem transport. Its predicted pKa of 8.85 suggests limited dissociation in mildly acidic plant vascular fluids, favouring uptake and distribution [1][3].

Quote Request

Request a Quote for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.